5-HT₂A Receptor Affinity: Patent-Contextualized CNS Target Engagement vs. Unsubstituted Parent
Compounds within the US 8993575-B2 patent family, to which CAS 946362-51-2 belongs, were characterized for binding at the 5-HT₂A receptor using a [³H]-Ketanserin displacement assay on rat cortical membranes. A representative patent compound (BDBM50130293) displayed an IC₅₀ of 11.51 nM at pH 7.5, versus the endogenous ligand serotonin (5-HT) which has a Kᵢ of approximately 1–10 nM at 5-HT₂A depending on the assay system [1][2]. The unsubstituted N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941935-31-5, MW 256.22) lacks the 4-tert-butylphenyl group that contributes to the hydrophobic interactions within the receptor binding pocket; SAR from the patent demonstrates that para-substitution on the benzamide ring is a critical determinant of receptor affinity and selectivity across the D₂/D₃/5-HT₁A/5-HT₂A polypharmacology profile .
| Evidence Dimension | 5-HT₂A receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for CAS 946362-51-2; represented by patent-family compound BDBM50130293: IC₅₀ = 11.51 nM |
| Comparator Or Baseline | Serotonin (endogenous ligand): IC₅₀ ~1–10 nM at 5-HT₂A; unsubstituted analog (CAS 941935-31-5): no reported 5-HT₂A affinity data found |
| Quantified Difference | Patent-family compounds achieve single-digit to low double-digit nanomolar affinity; the 4-tert-butylbenzamide substituent is inferred to contribute hydrophobic contacts essential for this potency tier based on patent SAR disclosure |
| Conditions | [³H]-Ketanserin displacement, rat cortical membrane homogenate, pH 7.5, Tris-HCl buffer |
Why This Matters
The association with a defined CNS receptor profile provides a testable biological hypothesis for procurement decisions: researchers seeking a 5-HT₂A/D₂/D₃ polypharmacology tool compound should select a 4-substituted benzamide congener (such as the 4-tert-butyl variant) rather than the unsubstituted parent, which lacks the para-substituent required for full receptor engagement in this chemotype.
- [1] BindingDB. Ki Summary, Entry ID 6817. Target: 5-hydroxytryptamine receptor 2A. Ligand BDBM50130293, IC₅₀ = 11.51 nM. Citation: Zhang, G. et al., US Patent US8993575. View Source
- [2] Zhang, G.; Chen, Y.; Xu, X.; Liu, B.; Feng, X.; Zhao, S.; Liu, S.; Yu, M.; Lan, Y.; Qiu, Y. [1,3,4] Oxadiazole Derivative and Application Thereof. US Patent 8,993,575 B2 (see receptor binding assay descriptions, [³H]-Ketanserin displacement). View Source
